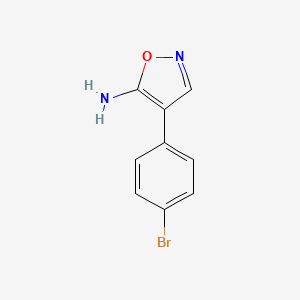

4-(4-Bromophenyl)isoxazol-5-amine

Description

The Strategic Importance of Isoxazole (B147169) Scaffolds in Contemporary Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govrsc.org This is due to its presence in a wide array of biologically active compounds and its ability to participate in various chemical interactions. nih.govnih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. semanticscholar.orgresearchgate.net The structural versatility of the isoxazole core allows for modifications that can enhance the pharmacological properties of a molecule, making it a key target in drug discovery. semanticscholar.orgresearchgate.net

The synthesis of isoxazole derivatives has seen significant advancements, with methodologies like transition metal-catalyzed cycloadditions and green chemistry approaches improving efficiency and enabling the creation of more complex and bioactive molecules. nih.govresearchgate.net These developments have further solidified the importance of the isoxazole scaffold in the ongoing quest for new and effective therapeutic agents. nih.govresearchgate.net

Overview of Bromine Substitution in Aromatic Systems and its Chemical Implications

The introduction of a bromine atom into an aromatic system, a process known as bromination, is a common strategy in drug design. ump.edu.plump.edu.pl This modification can lead to several advantageous outcomes, including increased therapeutic activity and a longer duration of action. ump.edu.plump.edu.pl The bromine atom can influence the molecule's interactions with biological targets through a phenomenon known as halogen bonding, which can favorably affect drug-target binding. ump.edu.pl

Aryl bromides, which are aromatic compounds containing one or more bromine atoms, are valuable intermediates in organic synthesis. nih.gov They serve as precursors for a variety of other functional groups and are used in the production of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The most common method for preparing aryl bromides is electrophilic aromatic bromination, a reaction that has been extensively studied to control the position of the bromine atom on the aromatic ring. nih.gov

Research Trajectory and Current Gaps Pertaining to 4-(4-Bromophenyl)isoxazol-5-amine

The research trajectory for this compound has been largely focused on its role as a versatile intermediate in the synthesis of other compounds. chemimpex.com It has been utilized in the development of potential anti-inflammatory and anti-cancer drugs, as well as in the exploration of enzyme inhibition mechanisms. chemimpex.com While its utility as a building block is well-established, there appear to be gaps in the literature regarding the comprehensive biological profiling of the compound itself. Further research is needed to fully elucidate its standalone pharmacological activities and to explore its potential in a wider range of therapeutic areas.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound is driven by several key objectives. A primary goal is to leverage its unique chemical structure for the synthesis of novel, biologically active molecules. This includes the design and creation of new derivatives with enhanced therapeutic properties. semanticscholar.orgresearchgate.net Another objective is to explore its potential applications in materials science, where its properties could be harnessed to create new organic electronic materials. chemimpex.com Furthermore, ongoing research aims to fill the existing knowledge gaps by conducting more in-depth studies on the compound's own biological activities and mechanisms of action.

Table of Compound Properties:

| Property | Value | Source |

| CAS Number | 925007-32-5 | chemimpex.com |

| Molecular Formula | C9H7BrN2O | chemimpex.com |

| Molecular Weight | 239.07 g/mol | chemimpex.com |

| Melting Point | 144-150 °C | chemimpex.com |

| Appearance | Pale yellow flakes | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUAOKIJSWCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650168 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-32-5 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 4 Bromophenyl Isoxazol 5 Amine and Its Analogs

Classical Synthetic Routes to 4-Substituted Isoxazole-5-amines

The foundational methods for synthesizing 4-substituted isoxazole-5-amines have traditionally relied on well-established organic reactions. These routes, while effective, often serve as the basis for more modern and efficient strategies.

Cyclocondensation Reactions Employing Hydroxylamine (B1172632) Derivatives

A prominent classical route to isoxazole-5-amines involves the cyclocondensation of a β-ketonitrile with a hydroxylamine derivative. nih.gov This method is advantageous due to the ready availability of the starting materials. The reaction typically proceeds by treating the β-ketonitrile with hydroxylamine in a suitable solvent, such as aqueous ethanol (B145695), leading to the formation of the 3-aminoisoxazole. nih.gov

Another variation of this approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium, which can yield 5-arylisoxazole derivatives without the need for a catalyst. nih.gov Similarly, the reaction of substituted chalcones with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in ethanol is a common method for producing isoxazoline (B3343090) derivatives, which can be precursors to isoxazoles. researchgate.net

A plausible reaction mechanism for the formation of isoxazol-5(4H)-ones, a related class of compounds, suggests that a catalyst can facilitate the initial oximation reaction and the subsequent nucleophilic attack of hydroxylamine on a carbonyl carbon of a β-keto ester to form an oxime intermediate. mdpi.com This intermediate then cyclizes to generate the 3-substituted-isoxazole-5(4H)-one. mdpi.com

Multi-Component Reactions for Expedient Construction of the Isoxazole (B147169) Core

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoxazoles from simple starting materials in a single step. scielo.br These reactions are highly valued for their procedural simplicity and high selectivity. scielo.br

One such example is the three-component reaction of a β-oxo dithioester, an amine, and hydroxylamine in refluxing ethanol. This reaction proceeds through an in-situ generated β-oxo thioamide intermediate to afford 5-substituted 3-aminoisoxazoles. nih.gov Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov This method has been shown to produce novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times, often utilizing green catalytic media like a deep eutectic solvent of potassium carbonate and glycerol. nih.gov

The use of ionic liquids as catalysts has also been explored in the multicomponent synthesis of isoxazol-5(4H)-ones, demonstrating the versatility of MCRs in employing environmentally benign reaction conditions. scielo.br

Novel and Advanced Synthetic Approaches to 4-(4-Bromophenyl)isoxazol-5-amine

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound and its analogs. These approaches often utilize transition-metal catalysis and adhere to the principles of green chemistry.

Transition-Metal Catalyzed Methodologies for Aryl-Bromination and Isoxazole Formation

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the formation of the isoxazole ring and the introduction of the aryl-bromide moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in creating C-C bonds, allowing for the attachment of the 4-bromophenyl group to the isoxazole core. nih.gov

For instance, 4-iodoisoxazoles can be prepared and subsequently undergo various palladium-catalyzed reactions, including Suzuki-Miyaura coupling with boronic acids, to yield 3,4,5-trisubstituted isoxazoles. nih.gov This highlights the utility of a halogenated isoxazole intermediate for further functionalization. A one-pot, four-component synthesis of biaryl-substituted isoxazoles has been developed, which sequentially utilizes a palladium catalyst for both Sonogashira and Suzuki couplings. mdpi.com

The synthesis of 4-halo(seleno)isoxazoles can be achieved by reacting 2-alkyn-1-one O-methyl oximes with reagents like ICl, I2, or Br2 under mild conditions. organic-chemistry.org These halogenated isoxazoles are valuable precursors for further palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of isoxazoles. benthamdirect.comeurekaselect.com This includes the use of safer solvents, energy-efficient methods, and catalysts that can be recycled. benthamdirect.comeurekaselect.com

Microwave-assisted synthesis is a key green technique that can significantly enhance reaction rates, leading to higher selectivity and improved product yields compared to traditional heating methods. benthamdirect.comeurekaselect.com The synthesis of isoxazole derivatives via chalcones has been successfully demonstrated using microwave irradiation. benthamdirect.comeurekaselect.com

The use of water as a solvent is another important aspect of green chemistry. A method for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions at room temperature has been developed. beilstein-journals.orgnih.gov This reaction proceeds via a [3 + 2]-cycloaddition of nitrile oxides and various β-dicarbonyl compounds. beilstein-journals.orgnih.gov Environmentally friendly procedures for the synthesis of 3,5-disubstituted isoxazoles have also been reported using ionic liquids, which can be recovered and recycled. nih.gov Furthermore, ultrasound radiation has been employed for the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, offering advantages such as easier work-up, mild reaction conditions, and high yields. nih.gov

Chemo-, Regio-, and Stereoselective Synthetic Strategies for Targeted Analogs

The development of synthetic methods that allow for precise control over the chemical structure—chemo-, regio-, and stereoselectivity—is crucial for creating targeted analogs of this compound with specific biological activities. rsc.orgresearchgate.net

Regioselective synthesis of 3,5-disubstituted isoxazoles can be achieved through a one-pot, three-step procedure involving a copper(I)-catalyzed cycloaddition between in situ-generated nitrile oxides and terminal acetylenes. nih.gov The reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and hydroxylamine, also provides a highly regioselective method for preparing 3,5-disubstituted isoxazoles. nih.gov

For the synthesis of polysubstituted isoxazoles, a copper nitrate-mediated reaction from two different alkynes has been developed with high chemo- and regioselectivity. nih.gov The [2+3] cycloaddition reaction of nitrile oxides with certain olefins is regioselective and can lead to the formation of 5-substituted amino-isoxazoles. nih.gov

The synthesis of 4-alkyl-5-aminoisoxazoles has been accomplished in high yield through the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. nih.gov The scope of this reaction can be explored by varying the nature of both the nitrile and the chlorooxime. nih.gov

Advanced strategies involving the tetrafunctionalization of fluoroalkynes have been shown to enable the divergent synthesis of various azacycles with high chemo-, regio-, and stereoselectivity, offering a modular platform for accessing complex fluorinated skeletons. rsc.orgresearchgate.net

Post-Synthetic Modifications of the this compound Scaffold

Post-synthetic modification is a powerful strategy to introduce functional diversity into a core molecular structure. For the this compound scaffold, this approach enables the targeted tuning of its physicochemical and biological properties.

The primary amine at the C5 position of the isoxazole ring is a key handle for a variety of functionalization reactions. Its nucleophilic character allows for reactions with a wide range of electrophiles.

One of the most common modifications is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. nih.govekb.eg This reaction is typically carried out by refluxing the primary amine with a carbonyl compound, often in a solvent like ethanol and sometimes with an acid catalyst. uobasrah.edu.iqijmcmed.org This reaction introduces a C=N double bond, extending the conjugation and allowing for the incorporation of diverse aryl, heteroaryl, or alkyl substituents. ekb.eg

Another important functionalization is N-acylation , reacting the amine with acyl chlorides or anhydrides to form amides. This transformation is useful for introducing a variety of functional groups and can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. The Schotten-Baumann reaction conditions, involving an acyl chloride in the presence of a base, are often employed for such transformations. researchgate.net

The following table illustrates potential derivatization reactions at the C5-amine based on established chemical principles for primary amines.

| Reactant | Reaction Type | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Benzaldehyde | Schiff Base Formation | Imine | N-Benzylidene-4-(4-bromophenyl)isoxazol-5-amine |

| Acetyl Chloride | N-Acylation | Amide | N-(4-(4-Bromophenyl)isoxazol-5-yl)acetamide |

| Benzenesulfonyl Chloride | N-Sulfonylation | Sulfonamide | N-(4-(4-Bromophenyl)isoxazol-5-yl)benzenesulfonamide |

| Methyl Iodide | N-Alkylation | Secondary/Tertiary Amine | 4-(4-Bromophenyl)-N-methylisoxazol-5-amine |

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used methods to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.org This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent system (e.g., dioxane, toluene). mdpi.comresearchgate.net The reaction is highly tolerant of various functional groups, making it ideal for late-stage functionalization of complex molecules. nih.govsemanticscholar.org

The Sonogashira coupling provides a powerful route to synthesize arylalkynes by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base. wikipedia.orgyoutube.com The resulting alkynyl-substituted compounds are themselves versatile intermediates for further transformations. libretexts.org

The table below outlines representative Suzuki and Sonogashira cross-coupling reactions that can be performed on the this compound scaffold.

| Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | 4-(Biphenyl-4-yl)isoxazol-5-amine |

| 4-Methoxyphenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | 4-(4'-Methoxybiphenyl-4-yl)isoxazol-5-amine |

| Thiophene-2-boronic acid | Suzuki Coupling | PdCl₂(dppf) / Cs₂CO₃ | 4-(4-(Thiophen-2-yl)phenyl)isoxazol-5-amine |

| Phenylacetylene | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-(4-(Phenylethynyl)phenyl)isoxazol-5-amine |

| Ethynyltrimethylsilane | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-(4-((Trimethylsilyl)ethynyl)phenyl)isoxazol-5-amine |

While the C5-amine and C4-bromine are the most readily accessible sites for modification, the core heterocyclic and aromatic rings also possess latent reactivity.

The phenyl ring , activated by the isoxazole moiety, can potentially undergo electrophilic aromatic substitution, although the deactivating nature of the bromine substituent must be considered. Reactions such as nitration or further halogenation could be directed to the positions ortho to the isoxazole ring.

The isoxazole ring itself can participate in various chemical transformations. ijpca.org For instance, certain isoxazoles can undergo ring-opening reactions under reductive conditions or be involved in cycloaddition reactions. uobasrah.edu.iq Molybdenum-catalyzed ring expansion of isoxazoles has been reported to yield substituted pyridones, demonstrating a scaffold-hopping strategy. nih.gov Furthermore, direct halogenation at other positions on the isoxazole ring, such as C4 of the heterocycle, has been achieved on related oxazole (B20620) systems, suggesting that similar transformations might be possible for this scaffold under specific conditions. researchgate.net These modifications, while often requiring more forcing conditions, can lead to significant structural and functional diversification.

Theoretical and Computational Investigations of 4 4 Bromophenyl Isoxazol 5 Amine

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Information regarding Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) analysis, charge distribution, bond orders, and aromaticity studies for 4-(4-bromophenyl)isoxazol-5-amine is not available in the public domain. These analyses require specialized software and computational methods to determine the electronic properties and reactivity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, data on the stable conformers, energy landscape, and the effects of solvents on the molecular conformation and dynamics of this compound are not found in the provided search results. This information is typically generated through detailed computational studies that are published in academic journals.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a framework to explore the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can illuminate the key steps of its synthesis and predict its reactivity pathways.

The synthesis of the isoxazole (B147169) ring is a cornerstone of heterocyclic chemistry, with various established routes. nih.govnih.gov A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene, followed by subsequent functional group transformations. nih.gov In the context of this compound, a plausible synthetic route could involve the reaction of a substituted nitrile oxide with an appropriate enamine or a related precursor.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting such synthetic pathways. researchgate.net DFT calculations can be employed to model the reactants, intermediates, transition states, and products of the key synthetic steps. For instance, the formation of the isoxazole ring could be computationally modeled to determine the reaction's thermodynamics and kinetics.

A hypothetical DFT study on the final steps of a potential synthesis for this compound might involve the cyclization of a precursor molecule. The table below illustrates hypothetical energy data for such a reaction, calculated at a common level of theory (e.g., B3LYP/6-31G(d)).

| Species | Relative Energy (kcal/mol) |

| Reactant (Precursor) | 0.0 |

| Transition State (Cyclization) | +25.3 |

| Product (Isoxazole Ring) | -15.8 |

This table presents hypothetical data for illustrative purposes.

These calculations would suggest a thermodynamically favorable reaction with a moderate activation barrier, providing valuable information for optimizing reaction conditions.

Beyond the synthesis, theoretical investigations can predict the reactivity of this compound. The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictate its behavior in chemical reactions. DFT calculations can provide these parameters, offering insights into the molecule's electrophilic and nucleophilic sites. researchgate.net

The analysis of transition states is a critical aspect of these investigations. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By locating and characterizing the transition states for various potential reactions of this compound, chemists can predict the most likely reaction pathways.

For example, a computational study could explore the electrophilic substitution on the phenyl ring or nucleophilic attack at the isoxazole ring. The calculated activation energies for these different pathways would indicate the preferred sites of reactivity.

Molecular Modeling for Ligand-Based and Structure-Based Design Principles

The isoxazole scaffold is a recognized pharmacophore present in numerous clinically used drugs. eurekaselect.comresearchgate.net This makes this compound an interesting candidate for drug discovery efforts. Molecular modeling techniques are central to designing and identifying new therapeutic agents.

Pharmacophore modeling is a powerful ligand-based drug design approach. youtube.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

For this compound, a pharmacophore model could be constructed based on its own structure or by comparing it with a set of known active molecules that bind to a particular target. The key features of the molecule would be identified, such as the hydrogen bond donating amine group, the hydrogen bond accepting isoxazole nitrogen and oxygen, and the hydrophobic bromophenyl ring.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries. youtube.comresearchgate.net This process involves computationally searching for other molecules in a database that match the pharmacophoric features. The hits from this virtual screen are then prioritized for experimental testing, significantly accelerating the drug discovery process.

A hypothetical pharmacophore model for a target interacting with an isoxazole derivative might include the features outlined in the table below.

| Feature Type | Location |

| Hydrogen Bond Donor | Amine group (NH2) |

| Hydrogen Bond Acceptor | Isoxazole Nitrogen |

| Aromatic Ring | Phenyl ring |

| Hydrophobic Center | Bromine atom and surrounding region |

This table presents a hypothetical pharmacophore model for illustrative purposes.

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

In the absence of a known biological target for this compound, molecular docking studies can be performed with hypothetical targets. Based on the structural motifs present in the molecule, potential protein targets could be selected from families known to interact with isoxazole-containing compounds, such as kinases or cyclooxygenases. nih.gov

A molecular docking simulation would place this compound into the binding site of the chosen protein. The simulation would then explore different binding poses and calculate a docking score for each, which estimates the binding affinity. The results would highlight the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

The following table provides a hypothetical summary of a docking study of this compound with a hypothetical kinase target.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (NH2) | 2.9 |

| LEU 83 | Hydrophobic | 3.5 |

| PHE 81 | Pi-Stacking | 4.2 |

| LYS 66 | Hydrogen Bond (N) | 3.1 |

This table presents hypothetical data from a molecular docking simulation for illustrative purposes.

Such in silico studies are crucial for generating hypotheses about the potential mechanism of action of a compound and for guiding the design of more potent and selective analogs.

Reactivity and Transformational Chemistry of 4 4 Bromophenyl Isoxazol 5 Amine

Reactivity of the Primary Amine Functionality

The primary amine at the 5-position of the isoxazole (B147169) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions that form new carbon-nitrogen and sulfur-nitrogen bonds.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 4-(4-Bromophenyl)isoxazol-5-amine is expected to undergo standard reactions typical of aromatic amines.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This reaction is fundamental for installing a wide range of functional groups and for protecting the amine during subsequent transformations.

Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the corresponding secondary or tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are often highly crystalline and are important in medicinal chemistry.

These transformations are crucial for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules.

Diazotization and Subsequent Transformations

The primary amino group on the isoxazole ring can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Although isoxazole-based diazonium salts can be unstable, they are valuable intermediates for introducing a variety of substituents in place of the amino group through reactions such as:

Sandmeyer Reaction: Displacement of the diazonium group with halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.

Schiemann Reaction: Conversion to the corresponding fluoro derivative using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation via coupling with another aromatic ring.

Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom.

Reactions Involving the Para-Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. researchgate.netnobelprize.org The aryl bromide moiety of this compound makes it an excellent substrate for these transformations. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com It is one of the most widely used methods for forming biaryl structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govacsgcipr.org It is a powerful method for synthesizing complex arylamines that are otherwise difficult to access. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | 4-(4-Arylphenyl)isoxazol-5-amine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | 4-(4-(Alkynyl)phenyl)isoxazol-5-amine |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None (or additive like LiCl) | 4-(4-Aryl/Vinyl-phenyl)isoxazol-5-amine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 4-(4-(R¹R²N)phenyl)isoxazol-5-amine |

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. For this compound, the isoxazole ring itself is electron-withdrawing. However, without additional strong activating groups on the phenyl ring (such as a nitro group), the SNAr reaction at the bromine-substituted carbon is expected to be difficult and require harsh reaction conditions. Therefore, palladium-catalyzed coupling reactions are the preferred methods for functionalizing this position.

Reactivity of the Isoxazole Ring System and its Peripheral Phenyl Group

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique chemical character to the ring system. researchgate.net

Stability: The isoxazole ring is generally stable under many synthetic conditions, including those used for the cross-coupling reactions mentioned above. researchgate.net However, it can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation) or in the presence of strong bases, which can lead to ring-opening.

Bioactivation: In certain biological contexts, the isoxazole ring, particularly when substituted with an amino group, can undergo metabolic activation. For instance, 4-amino-5-methyl-isoxazole moieties have been shown to be converted into reactive enimine species. nih.gov This highlights a potential metabolic pathway for structurally related compounds.

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. d-nb.infomasterorganicchemistry.com In the case of this compound, the substitution pattern on the phenyl ring is directed by two existing substituents: the bromine atom and the 4-(isoxazol-5-amine) group.

The bromine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its electronegativity, it deactivates the ring towards substitution through a negative inductive effect (-I). libretexts.org The para position is already occupied by the isoxazole ring, leaving only the two ortho positions (C3' and C5') as potential sites for substitution directed by the bromine.

Given that the para-position relative to the isoxazole is occupied by the bromine, substitution is directed to the positions ortho to the isoxazole ring (C3' and C5'). These positions are coincidentally the same positions ortho to the bromine atom. Therefore, electrophilic attack is strongly favored at the C3' and C5' positions of the bromophenyl ring.

Common electrophilic aromatic substitution reactions would be expected to yield the following products:

Nitration : Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, leading to the formation of 4-(4-bromo-3-nitrophenyl)isoxazol-5-amine. ulisboa.ptnih.gov

Halogenation : Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would result in the introduction of a second bromine atom, yielding 4-(3,4-dibromophenyl)isoxazol-5-amine.

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, forming 5-bromo-2-(5-amino-isoxazol-4-yl)benzenesulfonic acid.

Friedel-Crafts Alkylation/Acylation : These reactions are generally less effective on deactivated rings. masterorganicchemistry.com The deactivating effect of the bromine atom might impede these transformations unless forcing conditions are applied.

The predicted outcomes for these reactions are summarized in the table below.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Bromo-3-nitrophenyl)isoxazol-5-amine |

| Bromination | Br₂, FeBr₃ | 4-(3,4-Dibromophenyl)isoxazol-5-amine |

| Sulfonation | H₂SO₄, SO₃ | 5-Bromo-2-(5-amino-isoxazol-4-yl)benzenesulfonic acid |

Regioselectivity and Stereoselectivity in Reactions of the Compound

Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a critical concept in understanding the reactions of this compound. Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions that create new chiral centers.

Influence of Substituents and Reaction Conditions on Product Distribution

The distribution of products in any reaction involving this compound is not random but is controlled by the inherent properties of the molecule's substituents and the external reaction conditions.

Influence of Substituents:

The regiochemical outcome of reactions is primarily governed by the electronic (resonance and inductive) and steric effects of the substituents on both the substrate and the reacting species.

On the Isoxazole Ring: The isoxazole ring itself has positions that can potentially react. The C4 position is known to be a site for electrophilic attack in some isoxazoles. reddit.com However, in the target molecule, this position is already substituted. The 5-amino group is a potent activating group, which could direct reactions to the isoxazole ring itself, or it could be the site of reaction (e.g., acylation, alkylation). The 4-(4-bromophenyl) group, being bulky, will sterically hinder attack at adjacent positions, including the C5-amino group and the C3 position of the isoxazole ring. The electronic influence of such an aryl group can sometimes be minimal if steric hindrance prevents the aryl and heterocyclic rings from being co-planar, which is necessary for effective pi-system overlap. researchgate.net

On the Reagent: The structure of the incoming reagent also plays a role. A large, bulky electrophile will preferentially attack the least sterically hindered position. For example, in Friedel-Crafts alkylation, using a bulky alkyl halide might favor substitution at a less crowded site, although on the bromophenyl ring of this compound, the two potential sites (C3' and C5') are sterically similar.

Influence of Reaction Conditions:

External factors can be manipulated to favor the formation of a specific product, often by shifting the balance between kinetic and thermodynamic control.

Temperature: Lower temperatures typically favor the kinetically controlled product—the one that is formed fastest due to a lower activation energy. Higher temperatures can provide enough energy to overcome larger activation barriers and allow for the reaction to reverse, eventually leading to the most stable, thermodynamically controlled product. nih.gov

Solvent: The polarity of the solvent can influence regioselectivity by differentially solvating and stabilizing transition states. A change in solvent has been observed to reverse regioselectivity in some coupling reactions involving heterocyclic compounds. researchgate.net Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and the resulting product distribution.

Catalyst: The choice of catalyst can profoundly impact regioselectivity. In electrophilic brominations, for instance, zeolites have been used to induce high para-selectivity. nih.gov For reactions involving the isoxazole moiety, different Lewis or Brønsted acid catalysts could activate different sites on the molecule, leading to different products.

The table below summarizes the key factors that influence product distribution in reactions of this compound.

| Influencing Factor | Effect on Product Distribution | Example |

| Substituent Electronic Effects | Directs incoming reagents to electron-rich or electron-poor sites. | The -NH₂ group activates the isoxazole ring, while the -Br deactivates the phenyl ring. |

| Substituent Steric Effects | Hinders attack at crowded positions, favoring reaction at more accessible sites. | The bulky 4-(4-bromophenyl) group may sterically block reactions at the C3 and C5 positions of the isoxazole. |

| Temperature | Can switch between kinetic and thermodynamic product control. | A low-temperature reaction might yield one regioisomer, while heating could lead to its rearrangement to a more stable isomer. |

| Solvent Polarity | Can stabilize charged intermediates, altering reaction pathways and isomer ratios. | A polar solvent might favor a reaction pathway that proceeds through a more polar transition state. |

| Catalyst Choice | Can activate specific sites on the molecule or reagent, leading to high regioselectivity. | Shape-selective catalysts like zeolites could favor substitution at a specific position on the aromatic ring. |

Advanced Spectroscopic and Analytical Characterization of 4 4 Bromophenyl Isoxazol 5 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For derivatives of 4-(4-bromophenyl)isoxazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Structural Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex structures like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. chemicalbook.com For the 4-bromophenyl group, COSY spectra would show correlations between the aromatic protons, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This technique is instrumental in assigning the ¹³C signals based on the known ¹H chemical shifts. For instance, the proton on the isoxazole (B147169) ring can be definitively linked to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC can show correlations from the protons on the phenyl ring to the carbon atoms of the isoxazole ring, thus confirming the connectivity between these two structural motifs.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. This provides crucial information about the three-dimensional structure and conformation of the molecule.

A study on the synthesis and characterization of a closely related compound, (3-(4-bromophenyl)-isoxazol-5-yl) methanol (B129727), utilized ¹H NMR and ¹³C NMR to confirm its structure. researchgate.net The aromatic protons of the 4-bromophenyl ring were observed as a doublet of doublets, and the signals for the isoxazole and methanol moieties were also identified, confirming the successful synthesis. researchgate.net

| Technique | Information Gained | Application to this compound Derivatives |

| COSY | ¹H-¹H correlations through bonds | Confirms connectivity of protons in the 4-bromophenyl ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Establishes connectivity between the phenyl and isoxazole rings and identifies quaternary carbons. |

| NOESY | Through-space ¹H-¹H correlations | Determines the spatial arrangement of substituents around the isoxazole core. |

Solid-State NMR for Polymorphism and Supramolecular Interactions

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs. Furthermore, ssNMR can be used to probe supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula of C₉H₇BrN₂O. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance.

Tandem Mass Spectrometry (MS/MS) for De Novo Structural Elucidation and Fragmentation Mechanism Probing

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. By analyzing the fragmentation pathways, it is possible to deduce the connectivity of different functional groups within the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the amino group, cleavage of the isoxazole ring, and fragmentation of the bromophenyl moiety. A detailed MS/MS study would allow for the elucidation of these fragmentation mechanisms, providing further confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into the conformation of the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amine group, the C=N and C=C stretching of the isoxazole and phenyl rings, and the C-Br stretching of the bromophenyl group. A study on the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl) methanol reported the use of FT-IR spectroscopy to confirm the formation of the isoxazole ring, with a characteristic C-O-C stretching band observed at 1040 cm⁻¹. researchgate.net

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (isoxazole) | 1620-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (isoxazole) | 1300-1400 |

| C-Br stretch | 500-600 |

By combining the data from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved. This detailed understanding of their molecular architecture is fundamental for the rational design and development of new molecules with potential applications in various scientific disciplines.

Detailed Band Assignment and Correlation with Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of this compound. By analyzing the frequencies of absorbed or scattered light, specific molecular vibrations can be assigned, offering a fingerprint of the molecule's structure. nih.govnih.gov The assignments are typically supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.govnih.gov

The spectrum of this compound is characterized by distinct bands corresponding to its constituent parts: the 4-bromophenyl ring, the isoxazole core, and the 5-amine group.

Key Vibrational Modes:

N-H Vibrations: The amine group typically shows symmetric and asymmetric stretching vibrations in the 3450-3250 cm⁻¹ region. N-H bending vibrations are observed in the 1650-1580 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The phenyl ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Isoxazole Ring Vibrations: The isoxazole ring, an aromatic heterocycle, has characteristic stretching vibrations for C=N, C=C, and C-O bonds. chemicalbook.comwikipedia.org The C=N stretching is typically found near 1620-1580 cm⁻¹. The ring C-O-C stretching can be observed around 1040 cm⁻¹. researchgate.net

C-Br Vibration: The stretching vibration of the carbon-bromine bond is found in the lower frequency region of the infrared spectrum, typically between 700 and 500 cm⁻¹.

Interactive Data Table: Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Source/Analogy |

| Asymmetric N-H Stretch | ~3400 | Amine | nih.gov |

| Symmetric N-H Stretch | ~3300 | Amine | nih.gov |

| Aromatic C-H Stretch | ~3050 | Phenyl Ring | nih.gov |

| C=N Stretch | ~1630 | Isoxazole Ring | nih.govacs.org |

| N-H Bend (Scissoring) | ~1615 | Amine | nih.gov |

| Aromatic C=C Stretch | ~1595 | Phenyl Ring | researchgate.net |

| Aromatic C=C Stretch | ~1480 | Phenyl Ring | researchgate.net |

| C-O-C Stretch | ~1040 | Isoxazole Ring | researchgate.net |

| C-Br Stretch | ~650 | Bromophenyl | N/A |

Note: The exact positions of these bands can be influenced by the solid-state packing, intermolecular interactions, and the specific experimental conditions.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, its structural parameters can be reliably predicted based on crystallographic data from closely related compounds, such as other 4-substituted isoxazoles and bromophenyl derivatives. researchgate.netnih.govmdpi.com

The molecule is expected to have a relatively planar conformation, with the phenyl and isoxazole rings being nearly coplanar to maximize π-system conjugation. The bond lengths and angles within the phenyl and isoxazole rings are expected to conform to standard values for sp²-hybridized carbon and heteroatoms. researchgate.netresearchgate.net

Interactive Data Table: Expected Bond Parameters for this compound

| Parameter | Bond/Angle | Expected Value | Structural Moiety | Source/Analogy |

| Bond Length | C-Br | ~1.90 Å | Bromophenyl | researchgate.net |

| Bond Length | C-C (phenyl) | ~1.39 Å | Phenyl Ring | researchgate.net |

| Bond Length | C-N (isoxazole) | ~1.33 Å | Isoxazole Ring | researchgate.net |

| Bond Length | N-O (isoxazole) | ~1.42 Å | Isoxazole Ring | researchgate.net |

| Bond Length | C-NH₂ | ~1.36 Å | Amino Group | N/A |

| Bond Angle | C-C-C (phenyl) | ~120° | Phenyl Ring | researchgate.net |

| Bond Angle | C-N-O (isoxazole) | ~110° | Isoxazole Ring | N/A |

| Dihedral Angle | Phenyl-Isoxazole | < 20° | Overall Conformation | mdpi.com |

Co-crystallization Studies and Supramolecular Architecture

The study of co-crystals and supramolecular architecture reveals how molecules of this compound interact with themselves and with other molecules to form ordered structures. These interactions are governed by non-covalent forces, primarily hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. The nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of a neighboring amine group, can act as hydrogen bond acceptors. chemicalbook.com This can lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the crystal packing. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like the oxygen or nitrogen atoms of another molecule.

π-π Stacking: The electron-rich phenyl and isoxazole rings can engage in π-π stacking interactions. These interactions, where the aromatic rings stack on top of each other in a parallel or offset fashion, are crucial in stabilizing the crystal structure. mdpi.com

Investigating the co-crystallization of this compound with other molecules (co-formers) could modulate its physical properties by creating new supramolecular synthons and architectures.

Electronic Spectroscopy for Electronic Transitions and Molecular Interactions

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure of the molecule. It probes the transitions between different electronic energy levels, which are sensitive to the extent of conjugation, the presence of heteroatoms, and intermolecular interactions. nih.gov

UV-Vis and Fluorescence Spectroscopy for Exploring Electronic Properties and Complexation

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from its conjugated π-electron system.

π→π Transitions:* Intense absorption bands, typically in the 250-350 nm range, are expected due to π→π* transitions within the conjugated system formed by the bromophenyl and isoxazole rings. researchgate.netresearchgate.net

n→π Transitions:* Lower intensity absorption bands may be observed at longer wavelengths, corresponding to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen heteroatoms.

The position and intensity of these bands can be affected by solvent polarity (solvatochromism). The molecule's fluorescence properties are also of interest. As a conjugated system, it is likely to exhibit fluorescence upon excitation at its absorption maxima. The fluorescence quantum yield and emission wavelength are sensitive indicators of the molecule's environment. nih.gov

Complexation with metal ions can significantly alter the electronic properties. Coordination of a metal to the nitrogen or oxygen atoms can quench or enhance fluorescence and cause shifts in the UV-Vis absorption bands, making these spectroscopic techniques valuable for studying molecular interactions. nih.govnih.gov

Interactive Data Table: Electronic Spectroscopy Properties of this compound

| Property | Expected Observation | Electronic Transition | Influencing Factors | Source/Analogy |

| UV-Vis Absorption (λmax) | ~280-340 nm | π→π | Solvent, pH, Complexation | researchgate.netresearchgate.net |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | π→π | Extent of Conjugation | researchgate.net |

| Fluorescence Emission (λem) | > 350 nm | Emission from excited state | Solvent, Temperature, Complexation | nih.gov |

| Stokes Shift | Variable | Energy loss post-absorption | Molecular Rigidity, Solvent Relaxation | mdpi.com |

Mechanistic Investigations of Biological Interactions Involving 4 4 Bromophenyl Isoxazol 5 Amine Excluding Clinical Data

Exploration of Molecular Targets and Binding Mechanisms

The initial step in understanding the biological activity of a compound like 4-(4-Bromophenyl)isoxazol-5-amine involves identifying its molecular targets and characterizing the nature of their interaction. This is typically achieved through a combination of enzymatic, receptor binding, and biophysical assays.

In vitro Enzyme Inhibition Kinetics and Mechanism of Action Studies

No publicly available data could be found on the in vitro enzyme inhibition kinetics or the specific mechanism of action for this compound.

Such studies would typically involve screening the compound against a panel of enzymes to identify potential targets. Once a target is identified, detailed kinetic analyses are performed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on related 4-phenoxy-phenyl isoxazoles have identified Acetyl-CoA carboxylase (ACC) as a target, with IC₅₀ values determined to quantify their inhibitory potency. Similarly, other isoxazole (B147169) derivatives have been investigated as inhibitors of enzymes like HSP90. However, no such data has been published for this compound.

Receptor Binding Affinity and Selectivity Assays at the Molecular Level

There is no publicly available information regarding the receptor binding affinity or selectivity of this compound.

To determine if the compound interacts with specific receptors, radioligand binding assays are commonly employed. These assays measure the affinity of the compound for a particular receptor, often expressed as a dissociation constant (Kₔ) or an inhibition constant (Kᵢ). A comprehensive study would involve screening against a wide range of receptors to establish a selectivity profile. For instance, various isoxazole derivatives have been studied for their modulatory effects on AMPA receptors. Without such studies for this compound, its potential to interact with any receptor remains unknown.

Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction of this compound with any protein target could be located.

These techniques provide valuable insights into the thermodynamics and kinetics of binding events. SPR can determine the association and dissociation rate constants of a ligand-protein interaction, while ITC directly measures the heat changes upon binding, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. This level of detailed biophysical characterization is crucial for understanding the molecular basis of a compound's activity but has not been reported for this compound.

Cellular Pathway Modulation Studies (In vitro, focusing on molecular events)

Following the identification of molecular targets, the next phase of investigation typically focuses on how the compound affects cellular processes and signaling pathways.

Investigations into Intracellular Signaling Pathways (e.g., Kinase cascades, gene expression modulation)

There is a lack of publicly available research on the effects of this compound on intracellular signaling pathways.

Studies in this area would involve treating cultured cells with the compound and analyzing changes in key signaling molecules. Techniques such as Western blotting would be used to assess the phosphorylation status of kinases in a particular cascade, while quantitative polymerase chain reaction (qPCR) or microarray analysis would be employed to measure changes in gene expression. For example, research on other isoxazole-containing compounds has shown modulation of pathways involving tubulin polymerization. However, the impact of this compound on any such cellular signaling events has not been documented.

Cell-Based Assays for Specific Biological Effects (e.g., Induction of specific cellular processes, mechanism focused)

No specific cell-based assays detailing the biological effects or mechanism of action of this compound have been published in the scientific literature.

Such assays are designed to observe the phenotypic consequences of the compound's interaction with its cellular targets. Examples of these assays include cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), and cell cycle analysis (e.g., by flow cytometry). While related isoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, there is no corresponding data available for this compound.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Through systematic modifications of a lead compound and evaluation of the resulting derivatives, researchers can identify key structural features responsible for target affinity and selectivity.

Systematic Derivatization and Correlation with Target Affinity and Selectivity

Studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have provided valuable SAR data that can be extrapolated to the isoxazole analogue. In these studies, the core structure was derivatized at the 2-amino group with various substituted benzylidene moieties. The resulting compounds were then evaluated for their antimicrobial and anticancer activities. nih.govnih.gov

A key finding from these investigations is the significant influence of substituents on the phenyl ring of the benzylidene group. For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para and meta positions of the benzylidene phenyl ring was found to enhance the antimicrobial and anticancer activities of the 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.govnih.gov This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its biological target.

Specifically, derivatives containing a 4-chlorobenzylidene (compound p2) and a 3-nitrobenzylidene (compound p3) moiety attached to the 2-amino group of the 4-(4-bromophenyl)-thiazole scaffold demonstrated potent activity. nih.govnih.gov The increased activity is likely due to the formation of specific interactions, such as hydrogen bonds and halogen bonds, with the target protein's active site.

The following interactive data table summarizes the reported activities of some key 4-(4-bromophenyl)-thiazol-2-amine derivatives, which can serve as a predictive model for the potential activity of similarly derivatized this compound.

| Compound ID | Substituent on Benzylidene Ring | Observed Activity | Reference |

| p2 | 4-Chloro | Promising antimicrobial and anticancer activity | nih.govnih.gov |

| p3 | 3-Nitro | Promising antimicrobial activity | nih.govnih.gov |

| p4 | 4-Nitro | Promising antimicrobial activity | nih.govnih.gov |

| p6 | 2-Chloro | Promising antimicrobial activity | nih.govnih.gov |

This table is based on data from analogous thiazole (B1198619) compounds and is intended to be illustrative for the potential SAR of this compound.

Impact of Structural Modifications on Molecular Recognition and Binding Mode

Molecular docking studies performed on the 4-(4-bromophenyl)-thiazol-2-amine series have shed light on how structural modifications influence molecular recognition and binding modes. These computational analyses predict the preferred orientation of a ligand when bound to a target protein and the types of interactions that stabilize the complex.

For the active derivatives of 4-(4-bromophenyl)-thiazol-2-amine, docking studies revealed that the compounds fit well within the binding pockets of various biological targets, including microbial enzymes and cancer-related proteins. nih.govnih.gov The 4-bromophenyl group often anchors the molecule within a hydrophobic pocket of the target protein. The thiazole ring and the imine linkage (-N=CH-) are frequently involved in forming crucial hydrogen bonds and pi-pi stacking interactions with amino acid residues in the active site.

The substituents on the benzylidene ring are shown to be critical for orienting the molecule and for forming additional specific interactions that enhance binding affinity. For example, the chloro and nitro groups, being electronegative, can act as hydrogen bond acceptors, thereby strengthening the interaction with the target. nih.govnih.gov

These findings suggest that for this compound, the 4-bromophenyl group would likely serve a similar anchoring role. The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the 5-amino group would be key sites for forming hydrogen bonds and other polar interactions. Derivatization of the 5-amino group would, therefore, be a critical strategy for modulating the binding affinity and selectivity of this compound.

Computational Biology Approaches to Predict and Understand Biological Activity

In the absence of extensive experimental data, computational methods provide a powerful toolkit to predict and understand the biological activity of novel compounds. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) studies can offer a dynamic and detailed view of compound-biomolecule interactions.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations can be used to study the behavior of a compound-biomolecule complex over time, providing insights into its stability and the dynamics of their interactions. While no specific MD simulation studies have been reported for this compound, research on other isoxazole and thiazole derivatives highlights the utility of this approach. nih.govnih.gov

Assess the stability of its binding to a predicted biological target.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate prediction of its affinity.

Such studies would be invaluable in understanding the dynamic nature of the interactions and in guiding the design of more potent and selective derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Catalytic Inhibition

For compounds that act as enzyme inhibitors, understanding the mechanism of inhibition at a chemical level is crucial. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical reactions in biological systems. The reactive part of the system (the ligand and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

Although no QM/MM studies have been published specifically for this compound, this technique has been applied to understand the inhibition mechanisms of other enzyme inhibitors. For example, QM/MM simulations have been used to elucidate the reaction mechanisms of covalent inhibitors with their target enzymes, detailing the bond-making and bond-breaking processes.

If this compound were to act as an enzyme inhibitor, QM/MM studies could be instrumental in:

Elucidating the detailed mechanism of inhibition (e.g., covalent vs. non-covalent).

Calculating the energy barriers for the reaction steps involved in inhibition.

Identifying the key amino acid residues involved in the catalytic process.

These detailed mechanistic insights are critical for the rational design of next-generation inhibitors with improved efficacy.

Applications and Potential As a Molecular Scaffold

Role of 4-(4-Bromophenyl)isoxazol-5-amine in the Design and Synthesis of Novel Chemical Entities

The structural features of this compound make it an attractive starting point for chemical synthesis. The presence of a primary amine, a halogenated aromatic ring, and the isoxazole (B147169) heterocycle itself offers a rich landscape for chemical modification and elaboration.

This compound serves as a key intermediate in the synthesis of more elaborate molecular structures. researchgate.net The isoxazole moiety is a recognized pharmacophore found in many biologically active compounds, and methods for its synthesis are well-established, often involving cycloaddition reactions. researchgate.netnih.govicm.edu.pl The compound's utility as a precursor stems from its strategically placed functional groups, which can be selectively targeted in subsequent synthetic steps.

Amino Group (-NH₂): The primary amine at the 5-position of the isoxazole ring is a potent nucleophile. It can readily undergo a variety of chemical transformations, including acylation to form amides, alkylation, and participation in condensation reactions to build larger, more complex heterocyclic systems. For example, reacting the amine with various acyl chlorides or sulfonyl chlorides can yield a diverse array of amide and sulfonamide derivatives.

Bromophenyl Group (-C₆H₄Br): The bromine atom on the phenyl ring is a versatile handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. This allows for the introduction of a wide range of substituents, effectively expanding the molecular diversity achievable from this single precursor. A recent study on the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol highlights the use of a 4-bromoaniline (B143363) starting material to construct complex triazole derivatives. mdpi.com

The combination of these reactive sites allows chemists to use this compound as a linchpin to construct novel, polyfunctional molecules with potential applications in medicinal chemistry and materials science. researchgate.net

In the field of drug discovery and medicinal chemistry, the generation of compound libraries containing structurally diverse molecules is essential for identifying new therapeutic leads. This compound is an ideal building block or scaffold for this purpose. bldpharm.com A scaffold is a core molecular structure upon which various substituents can be systematically added.

The multi-functional nature of this compound allows for a combinatorial approach to synthesis. By reacting the core scaffold with a collection of different reagents, a large and diverse library of related analogues can be rapidly synthesized. For instance, a matrix-based library could be generated by reacting the amine function with a set of 100 different carboxylic acids while simultaneously using the bromo group in Suzuki coupling reactions with a set of 100 different boronic acids. This approach could, in principle, generate 10,000 unique compounds for biological screening.

Table 1: Illustrative Derivatization of this compound

| Reactive Site | Reaction Type | Exemplary Reagent | Resulting Functional Group/Structure |

|---|---|---|---|

| 5-Amino Group | Acylation | Acetyl Chloride | N-(4-(4-bromophenyl)isoxazol-5-yl)acetamide |

| 5-Amino Group | Sulfonylation | Benzenesulfonyl Chloride | N-(4-(4-bromophenyl)isoxazol-5-yl)benzenesulfonamide |

| 4-Bromophenyl Group | Suzuki Coupling | Phenylboronic Acid | 4-(Biphenyl-4-yl)isoxazol-5-amine |

| 4-Bromophenyl Group | Sonogashira Coupling | Phenylacetylene | 4-(4-(Phenylethynyl)phenyl)isoxazol-5-amine |

Conceptual Frameworks for Prodrug Design Utilizing the Compound

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. This strategy is widely used to overcome pharmaceutical challenges such as poor solubility, low permeability, and rapid metabolism. nih.gov The amine group of this compound is an excellent attachment point for a "promoiety" to create a prodrug.

One common strategy involves the formation of an amide bond. While amides are generally more stable than esters, specific amide linkages can be designed for cleavage by enzymes like proteases or amidases that may be prevalent at a target site. pharm.or.jp For example, linking an amino acid to the amine group of the isoxazole could create a prodrug that is recognized by amino acid transporters, potentially enhancing its absorption and cellular uptake. nih.govacs.org

Table 2: Conceptual Prodrug Strategy

| Component | Structure/Concept | Function |

|---|---|---|

| Parent Drug | This compound | The biologically active molecule. |

| Promoiety | Amino Acid (e.g., Valine) | Masks the amine group, potentially improves solubility and targets amino acid transporters. |

| Prodrug Linkage | Amide Bond | Covalent bond connecting the parent drug and promoiety. |

| Activation Mechanism | Enzymatic Cleavage (in vivo) | Amidases/proteases in the body cleave the amide bond, releasing the active parent drug. |

This approach could be used to improve the pharmacokinetic profile of a potentially active drug derived from the this compound scaffold. The specific choice of promoiety would be tailored to address a particular delivery challenge.

Potential Applications in Materials Science or Supramolecular Chemistry

The application of heterocyclic compounds is not limited to medicine; they are also valuable in materials science. Isoxazole derivatives, in particular, have been explored for their utility in advanced materials. researchgate.net

The structure of this compound, containing conjugated aromatic and heterocyclic rings, is characteristic of molecules used in organic electronics. Such π-conjugated systems are the basis for organic semiconductors, which are key components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

While this specific compound may not have been extensively studied for these applications, its scaffold is highly relevant. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, could be fine-tuned through synthetic modification at the amine and bromo positions. Introducing electron-donating or electron-withdrawing groups can alter the bandgap of the material, influencing its charge transport and light-emitting properties. The inherent properties of the isoxazole ring can contribute to the stability and performance of such materials.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered nanostructures is a cornerstone of this field and is critical for the bottom-up fabrication of nanomaterials. This compound possesses several structural features that make it an excellent candidate for self-assembly studies.

The key intermolecular interactions that could drive the assembly of this molecule include:

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring are hydrogen bond acceptors. This can lead to the formation of predictable hydrogen-bonded networks.

π-π Stacking: The flat, aromatic phenyl ring can stack with neighboring rings, an interaction that helps to organize the molecules in a co-facial arrangement.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms (like the nitrogen or oxygen of a neighboring isoxazole) to form highly directional and specific contacts that can guide the assembly process.

These non-covalent forces can work in concert to direct the molecules to form extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or more complex three-dimensional (3D) architectures. By understanding and controlling these interactions, it may be possible to create novel nanostructured materials with tailored properties.

Table 3: Potential Non-Covalent Interactions for Self-Assembly

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor) with Isoxazole N/O (acceptor) | Chains or Dimers |